molecular formula C14H6Cl4O4 B074247 Bis(2,4-dichlorophenyl) oxalate CAS No. 1161-08-6

Bis(2,4-dichlorophenyl) oxalate

Cat. No. B074247
CAS RN: 1161-08-6
M. Wt: 380 g/mol
InChI Key: RGANGUYEXJUJML-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorophenyl) oxalate is a chemical compound with the molecular formula C14H6Cl4O4 . It is related to other chemicals used in glow sticks such as bis(2,4,6-trichlorophenyl)oxalate (TCPO) and bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate (CPPO) .


Synthesis Analysis

The synthesis of bis(2,4-dichlorophenyl) oxalate and its derivatives has been studied . The influence of chlorine substitution on the crystal structures of diaryl oxalate was investigated by synthesizing and characterizing three diaryl oxalate derivatives via X-ray single crystal diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectra .


Molecular Structure Analysis

The molecular structure of bis(2,4-dichlorophenyl) oxalate is influenced by the position and number of chlorine substitutions . These substitutions affect the molecular geometries and stacking modes of diaryl oxalate by tuning the types and numbers of intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions of bis(2,4-dichlorophenyl) oxalate are influenced by chlorine substitution . Chlorine substitution not only affects the electronic and structural properties of the molecule itself but also gives rise to uncommon intermolecular behavior .

Scientific Research Applications

  • Synthesis and Characterization for Polymer Composites : Bis(2,4-dichlorophenyl) oxalate has been synthesized and characterized for incorporation into polymer composites. These composites were evaluated for light capacity availability at room and low temperatures, showing satisfactory performance even after 360 days (Petre & Zecheru, 2013).

  • Crystal Structures of Diaryl Oxalate : Research has been conducted to understand the influence of chlorine substitution on the crystal structures of diaryl oxalate derivatives, including bis(2,4-dichlorophenyl) oxalate. This study revealed that chlorine substitution impacts the molecular geometries and stacking modes of diaryl oxalate by affecting the types and numbers of intermolecular interactions (Wu et al., 2017).

  • Theoretical and Experimental Investigations on Molecular Structure : A study on bis(2-methoxy-4-allylphenyl)oxalate aimed to find out the molecular characteristics and structural parameters governing the chemical behavior of this compound. The research included comparisons of theory and experimental observations, involving molecular structure, vibrational frequencies, NMR chemical shifts, and other properties (Şahin et al., 2016).

  • Greener Chemiluminescence Demonstration : Bis(2,4-dichlorophenyl) oxalate has been used in chemiluminescence demonstrations. Efforts have been made to design a greener chemiluminescent reaction using alternative components to avoid toxic pollution sources associated with the traditional use of bis(2,4-dichlorophenyl) oxalate (Jilani et al., 2011).

  • Chemiluminescence in Aqueous Micellar Systems : The chemiluminescent reaction of bis(2,4,6-trichlorophenyl) oxalate (a related compound) in aqueous micellar systems was compared with the reaction in acetonitrile and aqueous phosphate buffer, showing that the oxidation of this compound produced similar intensities of chemiluminescence in different mediums (Steijger et al., 1989).

Safety And Hazards

Bis(2,4-dichlorophenyl) oxalate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on bis(2,4-dichlorophenyl) oxalate could involve further investigation into the influence of chlorine substitution on the crystal structures of diaryl oxalate . Additionally, the characteristic background emission spectra associated with certain substituted diaryl oxalates used for peroxyoxalate chemiluminescence reagents could be explored .

properties

IUPAC Name

bis(2,4-dichlorophenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(9(17)5-7)21-13(19)14(20)22-12-4-2-8(16)6-10(12)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGANGUYEXJUJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)C(=O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284893
Record name bis(2,4-dichlorophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dichlorophenyl) oxalate

CAS RN

1161-08-6
Record name NSC39611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2,4-dichlorophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NW Barnett, SW Lewis, RA Russell - Analytical Communications, 1997 - pubs.rsc.org
We demonstrate that the characteristic background emission spectra associated with certain substituted diaryl oxalates used for peroxyoxalate chemiluminescence reagents, namely bis(…
Number of citations: 16 pubs.rsc.org
A Larena, J Martinez-Urreaga - Spectroscopy letters, 1985 - Taylor & Francis
We have investigated the chemiluminescence of 5, 6, 11, 12 - tetraphenylnaphthacene (rubrene) from reactions of hydrogen peroxide with oxalic esters by the visible and ultraviolet …
Number of citations: 3 www.tandfonline.com
MM Rauhut, LJ Bollyky, BG Roberts… - Journal of the …, 1967 - ACS Publications
Reactions of a series of oxalate esters with hydrogen peroxide and fluorescent compounds were examined for chemiluminescent light emission. Electronegatively substituted aryl …
Number of citations: 329 pubs.acs.org
T Maruyama, S Narita, J Motoyoshiya - Journal of Photochemistry and …, 2013 - Elsevier
Peroxyoxalate chemiluminescence (PO-CL) was investigated using eight oxalates with various phenol moieties and the distyrylbenzene (DSB) fluorophores with various substituents. …
Number of citations: 18 www.sciencedirect.com

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